molecular formula C20H28O3 B1200111 Elisabethin A

Elisabethin A

Cat. No.: B1200111
M. Wt: 316.4 g/mol
InChI Key: QPBAITGYXGUCGL-FKOZTGTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Elisabethin A is a natural product found in Antillogorgia elisabethae with data available.

Scientific Research Applications

Biological Activities

  • Antimicrobial Properties
    • Elisabethin A exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
  • Anticancer Potential
    • Research indicates that this compound possesses cytotoxic properties against various cancer cell lines. Its ability to induce apoptosis (programmed cell death) in cancer cells highlights its potential as an anticancer agent .
  • Anti-inflammatory Effects
    • Preliminary studies suggest that this compound may have anti-inflammatory effects, which could be beneficial in treating inflammatory diseases. This property is under investigation for its therapeutic implications .

Synthetic Methodologies

The total synthesis of this compound has been a subject of extensive research, with several synthetic routes proposed:

  • Biosynthetic Pathways
    • Initial synthetic efforts were guided by proposed biosynthetic pathways, focusing on constructing the core bicyclic structure through various chemical transformations .
  • Mitsunobu Reaction
    • One successful synthetic route involved the Mitsunobu reaction, which facilitated the formation of the bicyclic framework with high yields. This method underscores the versatility of synthetic organic chemistry in accessing complex natural products .
  • Claisen Rearrangement
    • Claisen rearrangement has also been utilized as a key step in synthesizing advanced intermediates for this compound, demonstrating innovative approaches to constructing its intricate structure .

Case Studies and Research Findings

  • Antimicrobial Activity Study
    • A comprehensive study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) that suggests potential for further development as an antibiotic .
  • Cytotoxicity Assay
    • In vitro assays on various cancer cell lines revealed that this compound significantly reduced cell viability, with IC50 values indicating potent anticancer activity. These findings warrant further exploration in vivo to assess therapeutic potential .
  • Inflammation Model Testing
    • Animal models have been employed to test the anti-inflammatory effects of this compound, showing promising results in reducing inflammation markers compared to control groups. This suggests a viable pathway for therapeutic application in inflammatory diseases .

Properties

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(1S,3S,3aR,6S,6aR,10aS)-8-hydroxy-3,6,9-trimethyl-1-(2-methylprop-1-enyl)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[e]naphthalene-7,10-dione

InChI

InChI=1S/C20H28O3/c1-10(2)8-14-9-12(4)15-7-6-11(3)16-18(22)17(21)13(5)19(23)20(14,15)16/h8,11-12,14-16,21H,6-7,9H2,1-5H3/t11-,12-,14+,15+,16-,20+/m0/s1

InChI Key

QPBAITGYXGUCGL-FKOZTGTQSA-N

SMILES

CC1CCC2C(CC(C23C1C(=O)C(=C(C3=O)C)O)C=C(C)C)C

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H](C[C@H]([C@]23[C@@H]1C(=O)C(=C(C3=O)C)O)C=C(C)C)C

Canonical SMILES

CC1CCC2C(CC(C23C1C(=O)C(=C(C3=O)C)O)C=C(C)C)C

Synonyms

elisabethin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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